N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide
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Overview
Description
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide is a complex organic compound with the molecular formula C24H21N3O4 and a molecular weight of 415.45 g/mol . This compound features a pyrrolidinyl ring substituted with a phenoxyphenyl group and a benzohydrazide moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The pyrrolidinyl ring and phenoxyphenyl group play crucial roles in binding to target proteins, leading to the modulation of biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide can be compared with similar compounds such as:
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide: This compound shares a similar structure but differs in the substitution pattern on the pyrrolidinyl ring.
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide: Another similar compound with variations in the phenoxyphenyl group. The uniqueness of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide lies in its specific substitution pattern and the presence of both the pyrrolidinyl ring and benzohydrazide moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N3O4 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-5-6-10-20(16)23(29)26-25-21-15-22(28)27(24(21)30)17-11-13-19(14-12-17)31-18-8-3-2-4-9-18/h2-14,21,25H,15H2,1H3,(H,26,29) |
InChI Key |
VPULOFUKUTYEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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